5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one
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Overview
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, thioether, and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- involves several steps, including the formation of the pyranone ring and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as hydroxyl, thioether, and phenyl groups are introduced through various organic reactions, including nucleophilic substitution and oxidation-reduction reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) are commonly used.
Major Products: The major products depend on the specific reactions and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other pyranone derivatives and thioether-containing molecules.
Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound contribute to its distinct chemical and biological properties.
Properties
CAS No. |
197915-46-1 |
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Molecular Formula |
C28H36O5S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-propan-2-yl-3H-pyran-6-one |
InChI |
InChI=1S/C28H36O5S/c1-17(2)28(12-11-19-7-9-21(30)10-8-19)15-23(31)25(26(32)33-28)34-24-13-18(3)20(16-29)14-22(24)27(4,5)6/h7-10,13-14,17,29-31H,11-12,15-16H2,1-6H3 |
InChI Key |
FZMLIYWZNOUIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |
Origin of Product |
United States |
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